4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol

Environmental fate Chromatography Bioaccumulation

Substituting ametryn or atrazine for this compound in analytical methods compromises accuracy due to differing LogP (0.26 vs 2.98) and PSA (107.99 Ų). 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol is the validated reference standard for ametryn impurity profiling. • Ensures baseline HPLC/UPLC separation from ametryn under reversed-phase conditions, supporting ICH Q3A/B compliance. • Enables accurate LC-MS/MS quantification of the S-demethylation metabolite in environmental fate studies. • Supplied with comprehensive COA; available in 100 mg-1 g quantities for method validation and routine QC.

Molecular Formula C8H15N5S
Molecular Weight 213.31 g/mol
CAS No. 5498-17-9
Cat. No. B1299640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol
CAS5498-17-9
Molecular FormulaC8H15N5S
Molecular Weight213.31 g/mol
Structural Identifiers
SMILESCCNC1=NC(=S)N=C(N1)NC(C)C
InChIInChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)
InChIKeyBAAMDWUVIPLPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol Selection Guide


4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol (CAS 5498-17-9), also known as 2-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazine-4-thione, is a thiol-substituted 1,3,5-triazine derivative. This heterocyclic compound (molecular formula C8H15N5S, molecular weight 213.30 g/mol [1]) belongs to the same structural class as widely used photosystem II-inhibiting herbicides such as ametryn and atrazine [2]. However, the presence of a thiol (-SH) group at the 2-position, rather than the methylthio (-SCH3) or chloro (-Cl) substituents found in commercial triazine herbicides, imparts distinct physicochemical properties that are critical for specific analytical, research, and development applications [3].

Certified impurity reference standard for ametryn analysis
Distinctive hydrophilic character ensures chromatographic separation from parent herbicides
Essential for environmental degradation and metabolite monitoring studies

Why Generic Substitution Fails for 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol


Attempting to substitute 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol with a commercially available triazine herbicide like ametryn or atrazine is scientifically invalid for most research and analytical applications. While these compounds share the same 1,3,5-triazine core and alkylamino side chains [1], the replacement of the C6 substituent—thiol vs. methylthio vs. chloro—radically alters key physicochemical properties including lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity [2]. These differences translate into distinct chromatographic retention times, extraction efficiencies, and environmental fate profiles. Critically, 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol is a known process impurity (Ametryn Impurity 6) and potential metabolite (S-Desmethyl Ametryn) of the herbicide ametryn, making it an essential reference standard for regulatory compliance, quality control, and environmental monitoring studies [3]. Direct substitution would compromise analytical accuracy, method validation, and the integrity of research outcomes.

Hydrophilicity-driven retention shift
Thiol substitution lowers LogP relative to commercial triazine herbicides, resulting in distinct LC retention and SPE recovery profiles that invalidate direct method transfer.
Impurity/metabolite identity mismatch
Replacing with ametryn or atrazine ignores its certified role as Ametryn Impurity 6 and metabolite, compromising regulatory identity and QC requirements.
Unique mass spectrometric signature
Distinct sulfur isotopic pattern enables unambiguous MS confirmation; generic triazines lack this specificity in complex matrices.

Quantitative Evidence for 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol


Lipophilicity (LogP) Differentiation

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol exhibits a calculated LogP of 0.2562 [1], which is substantially lower than the measured LogP values for its closest commercial analog, ametryn (LogP = 2.98) [2], as well as other widely used triazine herbicides such as atrazine (LogP ≈ 2.5-2.6) , simazine (LogP = 2.18) [3], and prometryn (LogP = 3.1) [4]. This difference of over 2.7 log units signifies that the thiol-substituted compound is significantly more hydrophilic, with an octanol-water partition coefficient approximately 500 times lower than that of ametryn.

LogP Differentiation
Cross-study comparable
Target LogP 0.26
Ametryn 2.98 | Atrazine 2.5–2.6
Supports chromatographic separation from parent herbicides
Data to verify across databases; experimental confirmation recommended
Environmental fate Chromatography Bioaccumulation QSAR

Polar Surface Area and Hydrogen Bonding

The topological polar surface area (TPSA) of 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol is reported as 107.99 Ų [1]. This is substantially larger than the PSA of ametryn, which is approximately 62.73 Ų [2]. The compound also possesses three hydrogen bond donors (compared to ametryn's two), further enhancing its hydrophilic character. The increased PSA is consistent with the lower LogP and predicts reduced passive membrane permeability and altered soil sorption behavior.

PSA & H‑Bonding
Cross-study comparable
TPSA 107.99 Ų
Ametryn 62.73 | Atrazine 53.9
Higher PSA supports distinct SPE behavior and lower membrane permeability
Calculated TPSA; reported values may vary with method
Membrane permeability Leaching potential Environmental chemistry

Identity as Process Impurity and Metabolite

4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol is officially designated as Ametryn Impurity 6 [1] and is also known as S-Desmethyl Ametryn . It is a fully characterized reference standard offered in compliance with regulatory guidelines (USP/EP) for analytical method development, ANDA/DMF submissions, quality control, and stability studies [2]. The compound may form during the production, storage, or environmental degradation of ametryn, and its quantification is required to ensure herbicide efficacy and environmental safety [3].

Impurity & Metabolite Identity
Head-to-head
Certified as Ametryn Impurity 6 and S‑Desmethyl Ametryn
Essential for regulatory impurity profiling and degradation studies
Reference standard for USP/EP compliance; method specificity critical
Quality control Method validation Environmental monitoring Regulatory science

Molecular Weight and Mass Spectrometry Distinction

The molecular weight of 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol is 213.30 g/mol (C8H15N5S) [1]. This is 14 mass units less than ametryn (227.33 g/mol, C9H17N5S) due to the replacement of the methylthio group with a thiol group. It is also distinct from atrazine (215.68 g/mol, C8H14ClN5) and simazine (201.66 g/mol, C7H12ClN5). The presence of a sulfur atom in the thiol group provides a unique isotopic signature (M+2 peak at ~4.4% relative abundance) that aids in confirmation by mass spectrometry.

Mass Spectrometric Distinction
Analytical context
MW 213.30 Da
Δ –14 Da vs. ametryn
Unique sulfur isotopic pattern aids unambiguous LC-MS/MS identification
M+2 peak at ~4.4% supports confirmation in complex matrices
Mass spectrometry LC-MS GC-MS Metabolite identification

Optimal Applications for 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol


Analytical Reference Standard for Ametryn Impurity Profiling

Procure 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol as a certified reference standard (Ametryn Impurity 6) for developing and validating HPLC, UPLC, or LC-MS methods to quantify process-related impurities in ametryn technical material and formulated products. Its distinct LogP (0.2562) [1] and PSA (107.99 Ų) [1] ensure baseline separation from ametryn and other related impurities under reversed-phase conditions, enabling compliance with ICH Q3A/B guidelines and regulatory submissions [2].

Environmental Fate and Metabolism Studies

Utilize this compound as a primary analytical standard for monitoring the S-demethylation pathway of ametryn in soil, water, and plant metabolism studies. Its lower LogP (0.2562) compared to ametryn (2.98) [1][3] predicts greater water solubility and higher mobility in soil columns, making it a critical marker for assessing groundwater contamination potential and for validating computational models of triazine environmental transport.

Quality Control in Agrochemical Manufacturing

Integrate this standard into routine QC workflows for ametryn production batches to ensure that the level of Ametryn Impurity 6 remains below specified thresholds. Its unique molecular weight (213.30 g/mol) [1] and sulfur isotopic signature provide unambiguous identification in LC-MS/MS analysis, reducing the risk of false positives from co-extracted matrix interferences and ensuring product consistency and regulatory compliance [2].

Method Development for Multi-Residue Pesticide Analysis

Employ 4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazine-2-thiol as a surrogate or internal standard in multi-residue LC-MS/MS methods for triazine herbicides in food and environmental samples. Its distinct retention time (driven by low LogP) and unique MRM transitions allow for accurate correction of matrix effects and recovery losses without interfering with target analytes such as atrazine, simazine, or prometryn, thereby improving method accuracy and robustness [1][2].

Application
Selection Property
Validation Focus
Ametryn impurity profiling
Regulatory-grade impurity identity
Chromatographic specificity and baseline separation
Environmental metabolism studies
Hydrophilic thiol character
Soil mobility and degradation pathway monitoring
Agrochemical QC testing
Unique mass and isotopic signature
Unambiguous LC-MS/MS identification in product batches
Multi‑residue method development
Distinct retention and MRM transitions
Matrix‑effect correction and recovery validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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